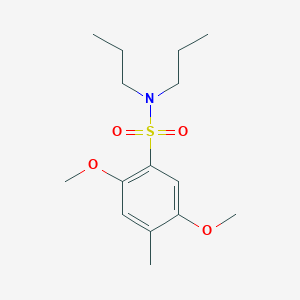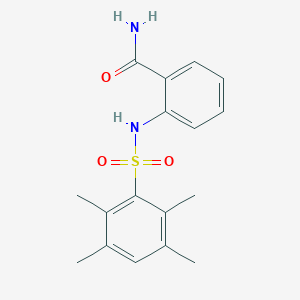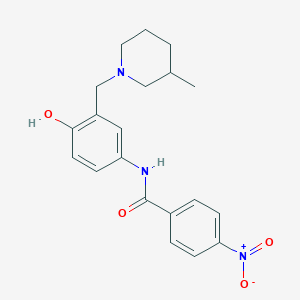
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- is a heterocyclic compound that is commonly used in scientific research. This compound has a unique structure that allows it to interact with a variety of biological systems, making it a valuable tool for studying biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- is not fully understood, but it is believed to interact with biological systems through the formation of coordination complexes with metal ions. These complexes can then interact with enzymes and other proteins, altering their activity and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- are highly dependent on the specific systems being studied. However, some common effects include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of ion channels.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- in lab experiments is its ability to form stable coordination complexes with a variety of metal ions. This makes it a valuable tool for studying the properties of these complexes and their interactions with biological systems. However, one limitation is that the compound can be difficult to work with due to its low solubility in many solvents.
Future Directions
There are numerous future directions for research involving 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro-. One area of interest is the development of new materials and catalysts based on its coordination chemistry properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of disease.
Synthesis Methods
The synthesis of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- can be achieved through several methods. One common method involves the reduction of 2,3'-Bipyridine using hydrogen gas and a palladium catalyst. This method typically yields high purity products and is relatively easy to perform.
Scientific Research Applications
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- has numerous applications in scientific research. One of its primary uses is as a ligand in coordination chemistry studies. This compound can form stable complexes with a variety of metal ions, making it useful in the synthesis of new materials and catalysts.
properties
CAS RN |
18017-50-0 |
|---|---|
Molecular Formula |
C10H12N4O4S |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(5E)-5-piperidin-2-ylidene-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H16N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h8,12H,1-7H2/b10-9+ |
InChI Key |
LLIBMCDDSXSYAK-MDZDMXLPSA-N |
Isomeric SMILES |
C1CCN/C(=C/2\CCCN=C2)/C1 |
SMILES |
C1CCNC(=C2CCCN=C2)C1 |
Canonical SMILES |
C1CCNC(=C2CCCN=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)








![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)


